molecular formula C24H25N3O4S B10968252 methyl (2E)-5-[4-(diethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-[4-(diethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10968252
M. Wt: 451.5 g/mol
InChI Key: PHEZEUIOHGHEEX-CPNJWEJPSA-N
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Description

Methyl (2E)-5-[4-(diethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-[4-(diethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. Reagents such as thiourea and β-ketoesters are often used under acidic or basic conditions.

    Introduction of the Furan Moiety: The furan ring is introduced via a condensation reaction with an aldehyde or ketone derivative.

    Attachment of the Diethylamino Group: This step involves the substitution of a halogenated precursor with diethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the diethylamino group.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolopyrimidine core.

    Substitution: The aromatic rings and the diethylamino group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenated precursors and nucleophiles like diethylamine under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Medicine

Due to its complex structure, the compound may interact with multiple biological targets, offering potential therapeutic benefits. Research into its mechanism of action could lead to the development of new medications.

Industry

In materials science, the compound’s unique electronic properties could be exploited in the design of new materials for electronics, sensors, and other applications.

Mechanism of Action

The mechanism by which methyl (2E)-5-[4-(diethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s structure suggests it could inhibit enzyme activity by binding to active sites or alter receptor function by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the diethylamino group and the specific arrangement of functional groups in methyl (2E)-5-[4-(diethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate confer unique chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

methyl (2E)-5-[4-(diethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H25N3O4S/c1-5-26(6-2)18-9-7-17(8-10-18)21-20(23(29)30-4)15(3)25-24-27(21)22(28)19(32-24)13-16-11-12-31-14-16/h7-14,21H,5-6H2,1-4H3/b19-13+

InChI Key

PHEZEUIOHGHEEX-CPNJWEJPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=COC=C4)/S3)C)C(=O)OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=COC=C4)S3)C)C(=O)OC

Origin of Product

United States

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